Home > Products > Screening Compounds P53092 > 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde - 1257126-71-8

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde

Catalog Number: EVT-1463376
CAS Number: 1257126-71-8
Molecular Formula: C33H60O3Si2
Molecular Weight: 561.01
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is a synthetic compound derived from paricalcitol, a vitamin D analog. This compound is notable for its potential applications in medicinal chemistry, particularly in the treatment of conditions related to calcium metabolism and bone health. Paricalcitol itself is used primarily in managing secondary hyperparathyroidism in patients with chronic kidney disease. The addition of tert-butyldimethylsilyl groups enhances the stability and solubility of the compound, making it easier to handle in laboratory settings.

Source

The compound is synthesized through various chemical methods that involve the modification of paricalcitol. Research articles and patents detail the synthetic routes and mechanisms involved in its creation, emphasizing its relevance in pharmaceutical applications .

Classification

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde can be classified as:

  • Chemical Class: Vitamin D analog
  • Functional Group: Aldehyde
  • Silyl Ether: Contains tert-butyldimethylsilyl protective groups.
Synthesis Analysis

Methods

The synthesis of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde involves several key steps that include protection, oxidation, and functional group transformations. The process typically starts with paricalcitol, which undergoes silylation using tert-butyldimethylsilyl chloride to protect hydroxyl groups. This reaction is often performed in a solvent such as dichloromethane or tetrahydrofuran under controlled temperatures to optimize yields.

Technical Details

  1. Protection: The hydroxyl groups of paricalcitol are protected using tert-butyldimethylsilyl chloride.
  2. Oxidation: The protected compound is then oxidized to form the corresponding aldehyde using oxidizing agents like pyridinium dichromate or other mild oxidants.
  3. Purification: The final product is purified through chromatographic techniques to isolate the desired aldehyde from byproducts and unreacted materials .
Molecular Structure Analysis

Structure

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde has a complex molecular structure characterized by:

  • Molecular Formula: C33H60O3Si2
  • Molecular Weight: Approximately 588.0 g/mol
  • Structural Features: It contains two tert-butyldimethylsilyl groups attached to the hydroxyl functionalities of paricalcitol, along with an aldehyde functional group at position 18.

Data

The compound's structure can be represented using various chemical drawing software and databases that provide InChI strings and SMILES notations for computational analysis .

Chemical Reactions Analysis

Reactions

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde can participate in several chemical reactions:

  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: The aldehyde can react with nucleophiles to form more complex structures, useful in synthesizing derivatives with enhanced biological activity.

Technical Details

The reactivity of the aldehyde group allows for versatile synthetic applications, enabling the formation of various derivatives that may exhibit improved pharmacological properties .

Mechanism of Action

Process

The mechanism of action for 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde primarily involves its interaction with the vitamin D receptor (VDR). Upon administration, this compound binds to VDR, influencing gene expression related to calcium homeostasis and bone metabolism.

Data

Studies indicate that compounds like paricalcitol modulate calcium absorption in the intestines and renal tubules while suppressing parathyroid hormone secretion. This action is crucial for managing conditions such as osteoporosis and renal osteodystrophy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and tetrahydrofuran but poorly soluble in water.

Chemical Properties

  • Stability: The presence of silyl groups enhances stability against hydrolysis.
  • Reactivity: Exhibits typical reactivity associated with aldehydes and protected alcohols.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .

Applications

Scientific Uses

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde has potential applications in:

  • Pharmaceutical Research: As a precursor for developing new vitamin D analogs with improved efficacy.
  • Biochemical Studies: To explore mechanisms of action related to calcium metabolism and its implications in diseases like osteoporosis.
  • Drug Development: In formulations aimed at enhancing bioavailability and therapeutic outcomes for patients with vitamin D deficiency-related conditions .
Introduction to 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde

Chemical Identity and Nomenclature

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde (CAS Registry Number: 1257126-71-8) is a highly specialized organosilicon compound serving as a critical synthetic intermediate in pharmaceutical chemistry. Its systematic IUPAC name, (2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal, reflects its complex stereochemistry and functionalization [4] [2]. The molecular formula is C₃₃H₆₀O₃Si₂, corresponding to a molecular weight of 560.9987 g/mol (theoretical monoisotopic mass: 560.4081 Da) [1] [2]. The compound presents as a white sticky solid at room temperature and exhibits solubility in chlorinated solvents (dichloromethane), esters (ethyl acetate), and alcohols (methanol), but displays poor aqueous solubility [1] [6]. Its structural complexity is evidenced by six defined atom stereocenters and one defined bond stereocenter, contributing to a topological polar surface area of 35.5 Ų [4].

Table 1: Key Identifiers and Physicochemical Properties of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde

PropertyValue/Description
CAS Registry Number1257126-71-8 (validated by check-digit calculation [1])
Molecular FormulaC₃₃H₆₀O₃Si₂
Molecular Weight560.9987 g/mol
IUPAC Name(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal
AppearanceWhite sticky solid
SolubilityDichloromethane, Ethyl Acetate, Methanol [1] [6]
Canonical SMILESCC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)OSi(C)C(C)(C)C)OSi(C)C(C)(C)C)C
InChI KeyLJLHFLFQOZBNDD-ABTDTXQUSA-N [4]
Defined Stereocenters6 atoms, 1 bond [4]

Role as a Synthetic Intermediate in Vitamin D Analog Development

This compound functions as a pivotal protected aldehyde intermediate in the multi-step synthesis of Paricalcitol (19-nor-1,25-dihydroxyvitamin D₂), a clinically approved vitamin D receptor activator (VDRA) used for managing secondary hyperparathyroidism in chronic kidney disease [1] [4]. Its strategic significance lies in three key chemical attributes:

  • Silyl Protection: The tert-butyldimethylsilyl (TBS) groups mask hydroxyl functionalities at the C-3 and C-5 positions of the cyclohexyl fragment, providing critical orthogonal protection. This prevents unwanted side reactions during subsequent transformations and allows selective deprotection under mild acidic conditions (e.g., tetrabutylammonium fluoride, TBAF) after the side chain elaboration is complete [1] [3].
  • Aldehyde Reactivity: The C18-aldehyde group (propanal moiety) serves as the primary reactive handle for chain elongation or modification via carbon-carbon bond-forming reactions. Key transformations include Wittig olefination, Horner-Wadsworth-Emmons reactions, or Grignard additions, enabling the installation of the complete vitamin D side chain structure characteristic of Paricalcitol [3] [9].
  • Stereochemical Integrity: The defined stereochemistry at multiple chiral centers (R, S configurations as per IUPAC name) ensures the correct spatial orientation necessary for the biological activity of the final Paricalcitol molecule. The convergent synthesis approach using this intermediate helps preserve this crucial stereochemistry [3] [8].

The synthesis typically employs convergent strategies, most notably the Wittig-Horner coupling methodology. In this approach, the protected aldehyde is coupled with a phosphine oxide A-ring synthon derived from vitamin D₂ or quinic acid precursors. This method is favored industrially due to its versatility and scalability compared to linear syntheses or photochemical routes [3]. Alternative strategies like Julia olefination (Method III/IV in vitamin D synthesis classifications) or Suzuki-Miyaura cross-coupling (Method V) have also been explored but are less commonly applied to this specific aldehyde [3].

Table 2: Synthetic Methodologies Utilizing 1,3-Di-O-TBS Paricalcitol 18-Aldehyde for Vitamin D Analog Production

Synthetic MethodKey FeaturesRole of the Aldehyde IntermediateReference Approach
Wittig-Horner CouplingConvergent synthesis; High stereoselectivity; Scalable for industrial productionCouples with phosphine oxide A-ring synthons to form the vitamin D triene systemPrimary industrial route [3] [8]
Julia OlefinationSulfone-stabilized carbanion addition to aldehyde; Elimination forms alkeneActs as electrophile for CD-ring/side chain sulfonyl carbanion additionAlternative route [3]
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling between boronate ester and vinyl halideRequires conversion to vinyl halide; Less common for this moleculeEmerging method [3]
Bicyclo[3.1.0]hexane RouteBased on Mazur intermediates; Solvolysis yields vitamin D analogsNot directly used; Different precursor strategyHistorical significance [3]

Historical Context in Paricalcitol Derivative Synthesis

The development of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is intrinsically linked to the quest for non-hypercalcemic vitamin D analogs. Early routes to 19-nor-vitamin D analogs like Paricalcitol relied on degradative approaches starting from natural vitamin D precursors. DeLuca and coworkers pioneered one such method in the 1990s involving oxidative degradation of 25-hydroxyvitamin D₃ to a 10-oxo derivative, followed by reduction and mesylation to form 19-nor-cyclovitamin intermediates, ultimately yielding 1α,25-(OH)₂-19-nor-D₃ after cycloreversion [3]. These routes were often lengthy, low-yielding, and unsuitable for large-scale manufacturing.

The introduction of convergent synthetic strategies in the late 1990s and early 2000s marked a turning point. The discovery that sterically demanding silyl protecting groups like tert-butyldimethylsilyl could effectively shield hydroxyl groups during complex transformations was crucial. This enabled the design of advanced intermediates like the C18-aldehyde, protecting the sensitive hydroxyls on the cyclohexyl fragment (corresponding to the modified CD-ring of Paricalcitol) [1] [8]. Patents from this era (e.g., US8377913B2) detail optimized purification methods for Paricalcitol precursors, emphasizing the importance of intermediates like this aldehyde in controlling epimeric impurities during the final stages of synthesis [8].

Further refinement came with the adoption of chemically stable previtamin-D adducts as precursors. European Patent EP0402982A1 described using protected previtamin-D₂ aldehydes (structurally analogous to later TBS-protected versions) as key intermediates for side-chain homologation. This approach avoided the sensitive vitamin D triene system until late in the synthesis, improving overall yields [9]. The specific utilization of the tert-butyldimethylsilyl (TBS) protecting group for the 1,3-Di-O-TBS Paricalcitol 18-Aldehyde became prominent due to the group's optimal balance of stability during reactions and ease of removal under conditions compatible with the rest of the Paricalcitol structure [1] [4]. Modern routes, exemplified by Nagasawa's group, employ ring-closing metathesis for A-ring synthon generation, which is then coupled with protected CD-ring aldehydes like 1,3-Di-O-TBS Paricalcitol 18-Aldehyde, achieving higher overall efficiency and stereochemical purity essential for pharmaceutical production [3].

Table 3: Historical Milestones in the Development and Use of 1,3-Di-O-TBS Paricalcitol 18-Aldehyde

Time PeriodKey DevelopmentImpact on Aldehyde Intermediate
Early 1990sDegradative synthesis of 19-nor-vitamin D analogs (DeLuca) [3]Highlighted need for efficient routes to 19-nor scaffolds; Precursor to convergent approaches
Late 1990sApproval of Paricalcitol (Zemplar®); Rise of VDRAs for renal diseaseCreated demand for scalable, high-purity synthetic routes
~2000Patents on protected previtamin-D₂ aldehydes (e.g., EP0402982A1) [9]Established aldehyde intermediates as viable for side chain homologation
Early 2000sOptimization of TBS protection for vitamin D synthesis [1] [8]Cemented TBS as preferred group for this aldehyde due to stability/deblocking profile
Post-2010Ring-closing metathesis for A-ring synthesis (Nagasawa) [3]Enabled more efficient coupling with aldehyde intermediates like 1,3-Di-O-TBS Paricalcitol 18-Aldehyde

Properties

CAS Number

1257126-71-8

Product Name

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde

IUPAC Name

(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal

Molecular Formula

C33H60O3Si2

Molecular Weight

561.01

InChI

InChI=1S/C33H60O3Si2/c1-24(23-34)29-17-18-30-26(14-13-19-33(29,30)8)16-15-25-20-27(35-37(9,10)31(2,3)4)22-28(21-25)36-38(11,12)32(5,6)7/h15-16,23-24,27-30H,13-14,17-22H2,1-12H3/b26-16+/t24-,27-,28-,29-,30+,33-/m1/s1

InChI Key

LJLHFLFQOZBNDD-ABTDTXQUSA-N

SMILES

CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Synonyms

(αS,1R,3aS,7aR)-4-[2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethylidene]octahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.